molecular formula C16H15N5O B5784949 N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B5784949
M. Wt: 293.32 g/mol
InChI Key: WNCARGNDDPUAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as DMTB, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. DMTB belongs to the class of tetrazole-based compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has been shown to inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory activity, this compound has been shown to have antioxidant and anti-cancer properties. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects make this compound a promising candidate for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the safety and toxicity of this compound.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of new synthetic methods for this compound that improve its yield and purity. Another area of interest is the investigation of this compound's potential as a therapeutic agent for other diseases, such as cancer and diabetes. Additionally, more research is needed to understand the mechanism of action of this compound and its safety and toxicity in vivo.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves the reaction of 2,3-dimethylaniline with sodium azide and 3-chlorobenzoyl chloride in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been investigated for its potential as a therapeutic agent in various scientific research studies. One of the main applications of this compound is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This makes this compound a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-5-3-8-15(12(11)2)18-16(22)13-6-4-7-14(9-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCARGNDDPUAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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